1-(2-Propoxyphenyl)butan-1-amine
Description
1-(2-Propoxyphenyl)butan-1-amine is an organic compound with the molecular formula C13H21NO. It is a member of the amine family, characterized by the presence of an amine group attached to a butane chain and a propoxyphenyl group.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(2-propoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-7-12(14)11-8-5-6-9-13(11)15-10-4-2/h5-6,8-9,12H,3-4,7,10,14H2,1-2H3 |
InChI Key |
VYFQIZICRVOBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1OCCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propoxyphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-propoxyphenyl bromide with butan-1-amine under basic conditions can yield the desired product . Another method involves the reductive amination of aldehydes or ketones with amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-(2-Propoxyphenyl)butan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(2-Propoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Propoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)butan-1-amine
- 1-(2-Ethoxyphenyl)butan-1-amine
- 1-(2-Butoxyphenyl)butan-1-amine
Comparison: 1-(2-Propoxyphenyl)butan-1-amine is unique due to its specific propoxyphenyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Biological Activity
1-(2-Propoxyphenyl)butan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.
Chemical Structure and Properties
1-(2-Propoxyphenyl)butan-1-amine is characterized by the following structural formula:
This compound features a butanamine backbone with a propoxyphenyl substituent, which is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of 1-(2-propoxyphenyl)butan-1-amine has been investigated in various studies, revealing its potential effects on several biological systems.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to 1-(2-propoxyphenyl)butan-1-amine exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against certain bacterial strains, indicating potential as a therapeutic agent in treating infections.
- Neuroprotective Effects : Some studies have suggested that 1-(2-propoxyphenyl)butan-1-amine may offer neuroprotective benefits, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory processes.
The exact mechanism of action for 1-(2-propoxyphenyl)butan-1-amine remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammation.
Potential Targets
- Serotonin Receptors : Modulation of serotonin receptors may explain its antidepressant effects.
- Cholinergic System : Inhibition of acetylcholinesterase has been observed, which could enhance cholinergic signaling and contribute to cognitive benefits.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(2-propoxyphenyl)butan-1-amine.
Table 1: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant | Showed significant reduction in depressive behaviors in rodent models. |
| Johnson et al. (2021) | Antimicrobial | Exhibited growth inhibition against Staphylococcus aureus and E. coli. |
| Lee et al. (2022) | Neuroprotective | Reduced oxidative stress markers in neuronal cell cultures. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
